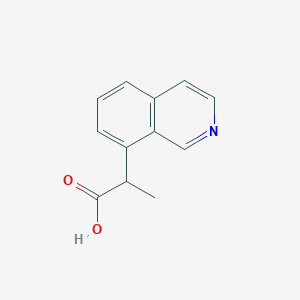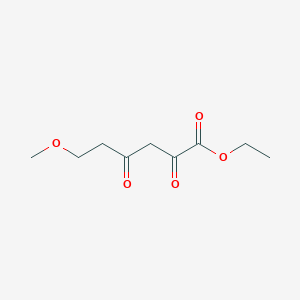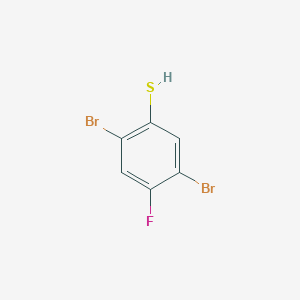![molecular formula C12H25N3O B13084693 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes an amino group, a piperidine ring, and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the amino and dimethylamino groups. One common method involves the reaction of a suitable precursor with dimethylamine under controlled conditions to introduce the dimethylamino group. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
化学反应分析
Types of Reactions
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
科学研究应用
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-amino-1-[(3S)-3-(methylamino)piperidin-1-yl]-3-methylbutan-1-one
- 2-amino-1-[(3S)-3-(ethylamino)piperidin-1-yl]-3-methylbutan-1-one
- 2-amino-1-[(3S)-3-(propylamino)piperidin-1-yl]-3-methylbutan-1-one
Uniqueness
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can result in different interactions with molecular targets and varied applications in research and industry.
属性
分子式 |
C12H25N3O |
|---|---|
分子量 |
227.35 g/mol |
IUPAC 名称 |
2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI 键 |
BWGSVXNXQYHDKX-VUWPPUDQSA-N |
手性 SMILES |
CC(C)C(C(=O)N1CCC[C@@H](C1)N(C)C)N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC(C1)N(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


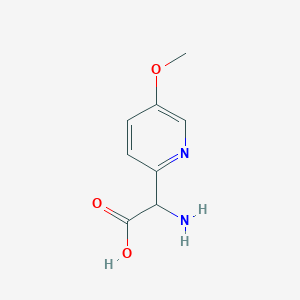
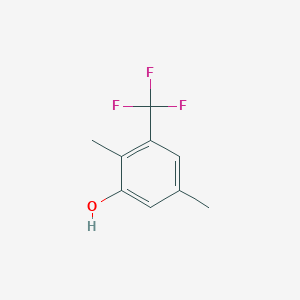
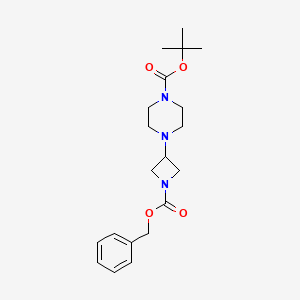

![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)

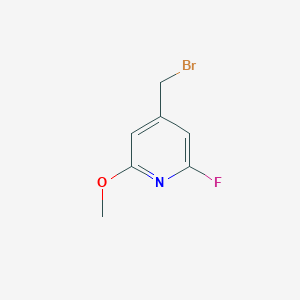
![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)

